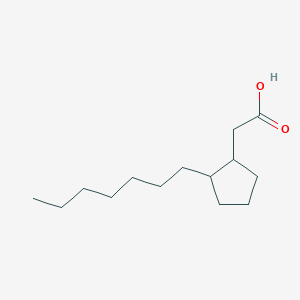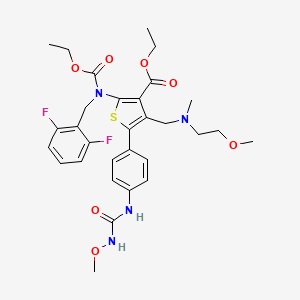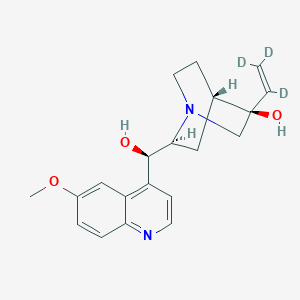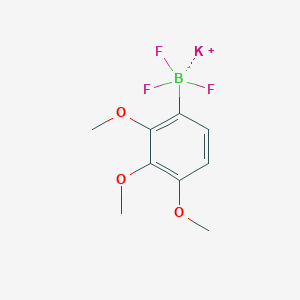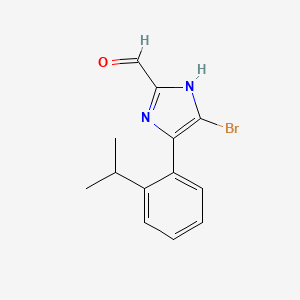
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022714 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022714 involves a series of chemical reactions that require precise conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of MFCD33022714 is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters. Industrial production also focuses on cost-effectiveness and environmental sustainability, employing methods that minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022714 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize MFCD33022714.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
MFCD33022714 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: MFCD33022714 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of MFCD33022714 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which MFCD33022714 exerts its effects.
Conclusion
MFCD33022714 is a compound with significant potential in various scientific and industrial fields Its unique properties and versatility make it a subject of ongoing research, with promising applications in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C13H13BrN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
5-bromo-4-(2-propan-2-ylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-8(2)9-5-3-4-6-10(9)12-13(14)16-11(7-17)15-12/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
GLQLKCGNNPNOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


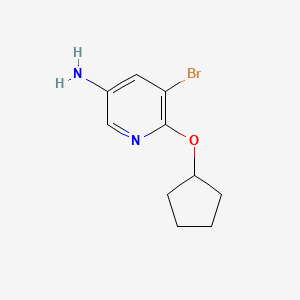

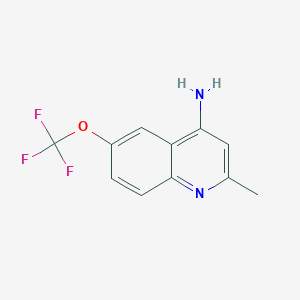
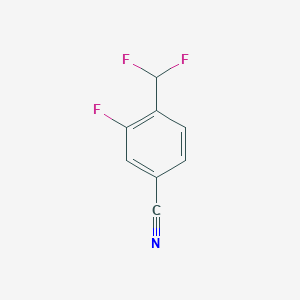

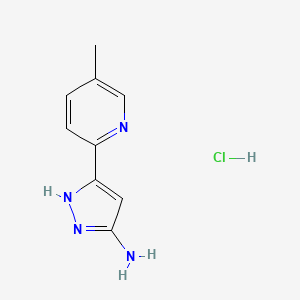
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
